(2-Butoxy-3,5-difluorophenyl)methanol
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Overview
Description
(2-Butoxy-3,5-difluorophenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₄F₂O₂ and a molecular weight of 216.22 g/mol . This compound is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with a methanol group. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-3,5-difluorophenyl)methanol typically involves the reaction of 2-butoxy-3,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Butoxy-3,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 2-Butoxy-3,5-difluorobenzaldehyde or 2-Butoxy-3,5-difluorobenzoic acid.
Reduction: 2-Butoxy-3,5-difluorophenylmethane.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (2-Butoxy-3,5-difluorophenyl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated phenylmethanol derivatives on biological systems. It is also investigated for its potential therapeutic applications due to its unique chemical properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Butoxy-3,5-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various biological effects .
Comparison with Similar Compounds
- (2-Butoxy-3,5-difluorobenzaldehyde)
- (2-Butoxy-3,5-difluorobenzoic acid)
- (2-Butoxy-3,5-difluorophenylmethane)
Uniqueness: (2-Butoxy-3,5-difluorophenyl)methanol is unique due to the presence of both butoxy and fluorine groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-butoxy-3,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-3-4-15-11-8(7-14)5-9(12)6-10(11)13/h5-6,14H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISXBNNABDIREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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